Bienvenue dans la boutique en ligne BenchChem!

NSC305787

acute lymphoblastic leukemia ezrin inhibitor cell viability

Select NSC305787 for ezrin-targeted oncology research requiring validated in vivo efficacy. Unlike NSC668394, NSC305787 significantly reduces pulmonary metastasis in the Osx-Cre+p53fl/flpRBfl/fl osteosarcoma model (240 μg/kg/day i.p.) and offers a longer plasma half-life for sustained target engagement. It demonstrates superior potency in acute lymphoblastic leukemia (ALL) cells and selective ezrin binding (Kd=5.85 μM vs. 172.4 μM for PKCι), ensuring phenotypes reflect direct ezrin modulation rather than off-target kinase inhibition. Ideal for metastasis, hematologic cancer, and ezrin-specific mechanistic studies.

Molecular Formula C25H30Cl2N2O
Molecular Weight 445.4 g/mol
Cat. No. B2485592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC305787
Molecular FormulaC25H30Cl2N2O
Molecular Weight445.4 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C45CC6CC(C4)CC(C6)C5)O
InChIInChI=1S/C25H30Cl2N2O/c26-17-8-18-19(24(30)21-3-1-2-4-28-21)10-22(29-23(18)20(27)9-17)25-11-14-5-15(12-25)7-16(6-14)13-25/h8-10,14-16,21,24,28,30H,1-7,11-13H2
InChIKeyYNGQUUFYBFKLNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





NSC305787 for Research Procurement: A Quinoline-Based Ezrin Inhibitor with Defined Target Engagement


NSC305787 is a quinoline-derived small molecule that functions as a direct ezrin inhibitor, binding to recombinant wild-type ezrin with an equilibrium dissociation constant (Kd) of 5.85 μM as measured by surface plasmon resonance (SPR) [1]. It inhibits protein kinase C iota (PKCι)-mediated phosphorylation of ezrin at threonine-567 with an IC50 of 8.3 μM in in vitro kinase assays, and demonstrates selectivity across the ERM (ezrin/radixin/moesin) protein family with IC50 values of 9.4 μM for moesin and 55 μM for radixin [1]. The compound has been characterized in multiple oncology models, including osteosarcoma, pancreatic cancer, and acute lymphoblastic leukemia [2][3][4].

Why NSC305787 Cannot Be Replaced by Other ERM-Targeting or PKC Inhibitors


NSC305787 occupies a distinct pharmacological space that prevents simple substitution with related ezrin inhibitors, pan-ERM ligands, or PKCι kinase inhibitors. Unlike broad-spectrum PKCι inhibitors such as aurothiomalate or staurosporine analogs, NSC305787 exerts its effects primarily through direct binding to the ezrin protein itself (Kd = 5.85 μM) rather than through inhibition of PKCι kinase activity; its binding affinity for PKCι is substantially weaker at 172.4 μM [1]. Furthermore, NSC305787 is not functionally interchangeable with the related ezrin inhibitor NSC668394, despite both compounds being identified from the same screening campaign. As detailed in the quantitative evidence below, NSC305787 demonstrates significantly greater potency in acute lymphoblastic leukemia cells, possesses a more favorable pharmacokinetic profile with longer plasma half-life, and uniquely reduces pulmonary metastasis in a genetically engineered mouse model of osteosarcoma where NSC668394 fails to do so [2][3][4]. Additionally, its differential selectivity among ERM family members (8.3 μM for ezrin vs. 55 μM for radixin) makes it a more precise tool for ezrin-specific mechanistic studies than compounds that inhibit all ERM proteins equipotently [1].

Quantitative Differentiation of NSC305787 Versus Closest Analogs and In-Class Candidates


NSC305787 vs. NSC668394: Potency Advantage in Acute Lymphoblastic Leukemia Cells

In a direct head-to-head comparison evaluating dose-dependent reduction in acute lymphoblastic leukemia (ALL) cell viability, NSC305787 demonstrated significantly greater potency than the structurally and mechanistically related ezrin inhibitor NSC668394. The study explicitly selected NSC305787 for further investigation based on its superior potency and efficacy profile [1].

acute lymphoblastic leukemia ezrin inhibitor cell viability

NSC305787 vs. NSC668394: Pharmacokinetic Superiority Demonstrated by Extended Plasma Half-Life in Mice

Pharmacokinetic analysis in mice directly compared NSC305787 with NSC668394 following intraperitoneal administration. The study reported that NSC305787 exhibits a substantially longer plasma half-life and a more favorable overall pharmacokinetic profile than NSC668394 [1][2].

pharmacokinetics in vivo ezrin inhibitor

NSC305787 vs. NSC668394: Differential In Vivo Anti-Metastatic Efficacy in Osteosarcoma Model

In a genetically engineered mouse model of osteosarcoma (Osx-Cre+p53fl/flpRBfl/fl), treatment with NSC305787 significantly reduced pulmonary metastasis, whereas NSC668394 failed to demonstrate this anti-metastatic effect [1][2]. Mice received daily intraperitoneal injections at equivalent molar doses (NSC305787 at 240 μg/kg/day; NSC668394 at 226 μg/kg/day) five times per week [3].

osteosarcoma metastasis in vivo efficacy

NSC305787: Unique On-Target Mechanism Distinguished from Pan-PKC Inhibitors

NSC305787 inhibits ezrin phosphorylation at Thr-567 primarily through direct binding to ezrin (Kd = 5.85 μM) rather than through direct inhibition of PKCι kinase activity. Its binding affinity for PKCι is substantially weaker at 172.4 μM, and it demonstrates markedly higher IC50 values against PKCι-mediated phosphorylation of the non-specific substrate myelin basic protein (MBP, IC50 = 58.9 μM) compared to ezrin (8.3 μM) [1]. This contrasts with canonical PKCι inhibitors that act through ATP-competitive or allosteric kinase domain targeting.

mechanism of action ezrin PKC inhibitor

NSC305787: ERM Family Selectivity Profile Differentiates from Pan-ERM Inhibitors

NSC305787 inhibits PKCι-mediated phosphorylation of ERM family proteins with differential potency: ezrin (IC50 = 8.3 μM), moesin (IC50 = 9.4 μM), and radixin (IC50 = 55 μM) [1]. This 6.6-fold selectivity for ezrin over radixin enables experimental discrimination between ezrin-dependent and radixin-dependent phenotypes, unlike completely non-selective ERM-binding molecules.

ERM family selectivity ezrin inhibitor

NSC305787: Inhibitory Activity Against SHIP1 Phosphatase Expands Utility Beyond Ezrin Targeting

High-throughput screening identified NSC305787 as an inhibitor of the SH2-containing inositol 5-phosphatase 1 (SHIP1), in addition to its primary activity as an ezrin inhibitor [1]. While specific IC50 values for SHIP1 inhibition are not publicly available, this dual activity distinguishes NSC305787 from ezrin inhibitors lacking SHIP1 modulation and from SHIP1-selective inhibitors lacking ezrin targeting.

SHIP1 phosphatase inhibitor hematopoietic stem cells

Optimal Research and Procurement Applications for NSC305787 Based on Verified Evidence


In Vivo Metastasis Studies Requiring Superior Anti-Metastatic Efficacy Over NSC668394

NSC305787 is the preferred choice for genetically engineered mouse models (e.g., Osx-Cre+p53fl/flpRBfl/fl osteosarcoma model) when the primary endpoint is reduction of pulmonary metastasis. Unlike the related analog NSC668394, which fails to demonstrate anti-metastatic efficacy in this model, NSC305787 significantly reduces metastatic burden at 240 μg/kg/day i.p. [1]. This differential in vivo efficacy makes NSC305787 essential for metastasis-focused studies.

Chronic In Vivo Dosing Studies Leveraging Extended Plasma Half-Life

For long-term pharmacokinetic or pharmacodynamic studies in mice, NSC305787 offers a substantially longer plasma half-life compared to NSC668394, enabling more consistent target engagement with less frequent dosing [1]. This PK advantage is particularly valuable for studies requiring sustained ezrin inhibition over days to weeks.

Mechanistic Studies Requiring Direct Ezrin Target Engagement Without PKCι Kinase Inhibition Confounds

NSC305787 is the tool compound of choice for experiments designed to interrogate ezrin-specific biology. Its preferential binding to ezrin (Kd = 5.85 μM) over PKCι (Kd = 172.4 μM) ensures that observed phenotypes reflect direct ezrin modulation rather than off-target kinase inhibition [1]. This contrasts with pan-PKC inhibitors that may produce confounding effects through broad kinase suppression.

Hematologic Malignancy Research Where NSC305787 Outperforms NSC668394 in Cellular Potency

In acute lymphoblastic leukemia cell models, NSC305787 demonstrates greater potency and efficacy in reducing cell viability than the related ezrin inhibitor NSC668394 [1]. Researchers investigating ezrin as a therapeutic target in ALL or other hematologic cancers should select NSC305787 over NSC668394 based on this head-to-head potency advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC305787

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.